GHRH Receptor Binding: hpGHRH(1-44) vs. hGHRH(1-29)
In a standardized pituitary membrane radioligand binding assay using [¹²⁵I‑Tyr¹⁰]hGHRH(1‑44)NH₂ as the tracer, the full‑length native hpGHRH(1‑44) peptide serves as the reference (relative affinity = 1.0). Under these conditions, the widely used truncated analogue hGHRH(1‑29)NH₂ exhibits a reduced relative affinity of approximately 0.57 (57% of hpGHRH(1‑44)NH₂) [1]. Furthermore, hGHRH(1‑29)NH₂ analogues bearing an Ala¹⁵ substitution for Gly¹⁵ display a 4‑ to 5‑fold higher affinity for the GHRH receptor compared with native hpGHRH(1‑44)NH₂, indicating that the native full‑length sequence represents an intermediate affinity state rather than a maximal binding configuration [2].
| Evidence Dimension | Relative receptor binding affinity (GHRH receptor, pituitary membranes) |
|---|---|
| Target Compound Data | Relative affinity = 1.0 (reference standard) |
| Comparator Or Baseline | hGHRH(1‑29)NH₂: relative affinity ≈ 0.57 (57% of hpGHRH(1‑44)NH₂) |
| Quantified Difference | hGHRH(1‑29)NH₂ exhibits 43% lower binding affinity than full‑length hpGHRH(1‑44)NH₂ |
| Conditions | Radioligand binding competition assay using [¹²⁵I‑Tyr¹⁰]hGHRH(1‑44)NH₂ and bovine or rat anterior pituitary membrane preparations |
Why This Matters
The 43% reduction in binding affinity of the truncated 1‑29 analogue relative to full‑length hpGHRH(1‑44) demonstrates that C‑terminal residues contribute meaningfully to high‑affinity receptor engagement, a critical consideration when selecting a GHRH reference standard for receptor‑binding or pharmacological profiling studies.
- [1] Boulanger L, Roughly P, Gaudreau P. Structure‑affinity relationship of human growth hormone‑releasing factor (hGRF) analogues. 1‑29NH₂ series. In: Peptides 1992 (Proceedings of the 22nd European Peptide Symposium). Escom Science Publishers; 1993:715‑716. (Data also compiled in UNIPROT:Q02643 annotation) View Source
- [2] Campbell RM, Lee Y, Rivier J, Heimer EP, Felix AM, Mowles TF. GRF analogs and fragments: correlation between receptor binding, cAMP accumulation, and GH release in vitro. Peptides. 1991;12(3):569‑574. DOI: 10.1016/0196-9781(91)90103-U View Source
